N-(3-chloro-4-fluorophenyl)-6-nitroquinazolin-4-amine is a key intermediate in the synthesis of Afatinib [], a potent tyrosine kinase inhibitor used in cancer treatment. It belongs to the class of 4-anilinoquinazolines, known for their diverse biological activities []. While not studied extensively on its own, its role as a precursor to Afatinib makes it a significant compound in medicinal chemistry research.
N-(3-chloro-4-fluorophenyl)-6-nitroquinazolin-4-amine is a synthetic organic compound belonging to the quinazoline family. It is characterized by a quinazoline core structure that is substituted with a 3-chloro-4-fluorophenyl group and a nitro group at the 6th position. This compound has garnered attention in medicinal chemistry due to its potential applications as an anticancer agent, particularly in inhibiting specific kinases involved in cancer cell proliferation. It is also utilized in biological research to study various molecular targets associated with cancer and other diseases, as well as in the synthesis of complex organic molecules and pharmaceuticals.
The synthesis of N-(3-chloro-4-fluorophenyl)-6-nitroquinazolin-4-amine typically involves several key steps:
These steps can be optimized for industrial production by controlling reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity .
The molecular formula for N-(3-chloro-4-fluorophenyl)-6-nitroquinazolin-4-amine is CHClF NO. Its structure features a quinazoline ring system with specific substitutions that influence its chemical properties and biological activity.
Key structural features include:
N-(3-chloro-4-fluorophenyl)-6-nitroquinazolin-4-amine can undergo various chemical reactions:
These reactions are critical for modifying the compound's structure to enhance its pharmacological properties .
The mechanism of action for N-(3-chloro-4-fluorophenyl)-6-nitroquinazolin-4-amine primarily involves its role as an inhibitor of specific kinases, particularly those associated with cancer cell proliferation. By binding to these kinases, it disrupts signaling pathways that promote tumor growth and survival. This inhibition can lead to decreased cell proliferation and increased apoptosis in cancer cells.
Research indicates that compounds with similar structures may exhibit selective inhibition against epidermal growth factor receptor tyrosine kinase, which is crucial for various tumor types .
Relevant analyses often involve spectroscopic methods (e.g., nuclear magnetic resonance spectroscopy) to confirm structural integrity and purity .
N-(3-chloro-4-fluorophenyl)-6-nitroquinazolin-4-amine has several notable applications:
Its unique structural features make it a valuable candidate for further research and development in therapeutic applications .
Quinazolin-4-amine derivatives represent a privileged scaffold in medicinal chemistry, characterized by a bicyclic system comprising fused benzene and pyrimidine rings with an exocyclic amine at the 4-position. This core structure serves as a versatile template for designing biologically active compounds, particularly in oncology and infectious disease therapeutics. The structural plasticity allows systematic modifications at multiple positions—enabling fine-tuning of electronic properties, lipophilicity, and target binding affinity. Nitro-substituted variants like N-(3-chloro-4-fluorophenyl)-6-nitroquinazolin-4-amine exemplify strategically functionalized derivatives where electron-withdrawing groups enhance intermolecular interactions with biological targets [3] [8].
Nitroquinazolines are classified based on the position and number of nitro substituents, which dictate their electronic profiles and biological behavior. The compound N-(3-chloro-4-fluorophenyl)-6-nitroquinazolin-4-amine (CAS: 184356-50-1) features a nitro group at C-6 and a halogenated aniline at C-4. This arrangement creates a push-pull electronic system: the electron-deficient quinazoline core is amplified by the C-6 nitro group, while the 4-anilino moiety contributes moderate electron donation. Structural analogs vary in nitro positioning (C-6, C-7, or C-5), with C-6 nitro substitution proving optimal for target engagement in kinase inhibition assays [4] [9].
Comparative Structural Features of Key Nitroquinazolines:Table 1: Structural variations and properties of nitroquinazoline derivatives
Compound Name | CAS Number | Nitro Position | 4-Anilino Substitution | Molecular Weight |
---|---|---|---|---|
N-(3-Chloro-4-fluorophenyl)-6-nitroquinazolin-4-amine | 184356-50-1 | C-6 | 3-Cl, 4-F | 318.69 g/mol |
N-(3-Chloro-4-fluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine | 162012-67-1 | C-6 | 3-Cl, 4-F (Quinazoline C-7-F) | 336.68 g/mol |
4-(3-Chloro-4-fluoroanilino)-6-nitroquinazoline | 184356-50-1 | C-6 | 3-Cl, 4-F | 318.69 g/mol |
Key observations:
4-Anilinoquinazolines are established as ATP-competitive inhibitors of tyrosine kinases, particularly epidermal growth factor receptor (EGFR) and Aurora A kinase. The 4-anilino group occupies the adenine-binding pocket, with C-6 nitro substitution strengthening hydrophobic anchoring. N-(3-Chloro-4-fluorophenyl)-6-nitroquinazolin-4-amine and its analogs demonstrate dual mechanisms:
Mechanistic Comparison with Clinical Agents:While clinical quinazolines (erlotinib, gefitinib) target EGFR, N-(3-chloro-4-fluorophenyl)-6-nitroquinazolin-4-amine derivatives expand target diversity to include Aurora kinases and bacterial PBPs. This polypharmacology stems from the nitro group’s ability to modulate electron density across the ring system, altering H-bond acceptor capacity [3] [8].
Halogen atoms (F, Cl) at meta and para positions of the 4-anilino ring critically influence bioavailability and target engagement:
Impact of Halogen Variations on Toxicity and Binding:Table 2: Influence of halogen substituents on biological properties
Anilino Substitution Pattern | Aurora A IC₅₀ (nM) | logP | Cytotoxicity (MCF-7 IC₅₀, μM) | Metabolic Stability (t₁/₂, min) |
---|---|---|---|---|
3-Cl, 4-F | 15 | 4.07 | 0.06 | >120 |
4-F | 42 | 3.62 | 0.14 | 95 |
3-CF₃, 4-F | 210 | 4.85 | 1.2 | 45 |
Unsubstituted | >500 | 3.10 | >10 | 30 |
Data trends:
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 14476-25-6
CAS No.:
CAS No.: